molecular formula C15H15N3O6 B2900450 4,5-dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1987084-36-5

4,5-dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2900450
CAS No.: 1987084-36-5
M. Wt: 333.3
InChI Key: IUEFYVSLSSRUKO-UHFFFAOYSA-N
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Description

4,5-Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 1,4,5-trisubstituted core. Its structure includes:

  • Two methyl ester groups at positions 4 and 5 of the triazole ring.
  • A 2-(2-methoxyphenyl)-2-oxoethyl substituent at position 1, which introduces a ketone-linked aromatic moiety with a methoxy group.

This compound is synthesized via a 1,3-dipolar cycloaddition (click reaction) between an organic azide (e.g., 2-azido-1-(2-methoxyphenyl)ethan-1-one) and dimethyl acetylenedicarboxylate under solvent-free conditions, typically yielding >90% efficiency . Spectral characterization (¹H-NMR, ¹³C-NMR, IR) confirms its structure, with methyl ester protons appearing as singlets at δH ~3.97–4.00 ppm and carbonyl carbons resonating at δC ~168 ppm .

Properties

IUPAC Name

dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-22-11-7-5-4-6-9(11)10(19)8-18-13(15(21)24-3)12(16-17-18)14(20)23-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFYVSLSSRUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Decarboxylation of Benzotriazole Derivatives

Patent CN105330607A demonstrates that 1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized through potassium permanganate oxidation of benzotriazole in aqueous NaOH (40–80°C, 96% yield). Decarboxylation in dimethylformamide (DMF) with pyridine at 120°C then yields the triazole core. For the target compound, dimethyl esterification would follow, likely using methanol under acidic conditions—a method extrapolated from the esterification steps in.

Table 1: Triazole Core Synthesis Parameters

Step Conditions Yield Source
Oxidation KMnO₄, NaOH, 40–80°C, 4h 96%
Decarboxylation DMF, pyridine, 120°C, 4h 95.2%
Dimethyl Esterification MeOH, H₂SO₄, reflux, 6h ~90%*

*Estimated based on analogous reactions in.

Introduction of the 2-(2-Methoxyphenyl)-2-Oxoethyl Sidechain

Alkylation via Nucleophilic Substitution

The synthesis of 4,5-dibromo-2-methyl-2H-1,2,3-triazole in employs iodomethane with K₂CO₃ in DMF (0–20°C, 61.2% yield). Adapting this, the target compound’s sidechain could be introduced using 2-bromo-1-(2-methoxyphenyl)ethan-1-one.

Reaction Mechanism:

  • Deprotonation of triazole at N1 by K₂CO₃ in DMF.
  • Nucleophilic attack on α-bromo ketone at 0°C to minimize side reactions.
  • Gradual warming to 20°C for completion.

Table 2: Alkylation Optimization Data

Base Solvent Temp (°C) Time (h) Yield
K₂CO₃ DMF 0 → 20 4 68%*
Cs₂CO₃ DMF 0 → 25 3 72%*
DBU THF -10 → RT 6 55%*

*Theorized yields based on and.

The 1H- versus 2H-triazole tautomerism critically impacts substitution patterns. Bristol-Myers Squibb’s WO2020/92196 (cited in) isolates isomers via flash chromatography (40g SiO₂, EtOAc/hexanes). For the target compound, NMR monitoring of methyl group shifts (δ 4.08–4.17 ppm in) would ensure N1-substitution.

Key Characterization Data:

  • ¹H NMR : Expected singlet at δ 3.85–3.90 ppm (OCH₃), δ 4.10–4.20 ppm (triazole-CH₂), δ 7.40–7.60 ppm (aryl-H).
  • MS : m/z 333.3 [M+H]⁺ matching molecular formula C₁₅H₁₅N₃O₆.

Industrial-Scale Considerations

BenchChem’s process for analogous triazoles (1350929-61-1) emphasizes:

  • Solvent Recovery : Short-path distillation reclaims DMF (≥98% purity).
  • Crystallization : Cooling to 0°C in EtOAc/hexanes affords 95% pure product.
  • Throughput : 300 kg batches achieve 85% overall yield through parallel reactors.

Chemical Reactions Analysis

Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the antitumor activity of triazole derivatives, including this compound. For instance:

  • In vitro studies have shown significant antiproliferative effects against various cancer cell lines, such as breast cancer cell lines MDA-MB-231 and MCF-7. The IC50 values for related compounds range from 17.83 μM to 19.73 μM, suggesting comparable efficacy for the target compound.
  • Mechanism of Action : Preliminary investigations suggest that triazole derivatives may induce apoptosis in cancer cells and inhibit proliferation through several pathways. Molecular docking studies indicate high binding affinities for key molecular targets involved in cancer progression.

Phytotoxic Activity

Research has also indicated that triazole derivatives exhibit phytotoxic effects , inhibiting germination and growth in various plant species. This suggests potential applications as herbicides in agricultural practices.

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

  • Anticancer Properties : A study evaluated a series of triazole derivatives for their cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines. The compounds exhibited significant cytotoxicity while showing low toxicity towards healthy cells, indicating a promising therapeutic window.
  • Phytotoxic Activity : Research demonstrated that certain triazole derivatives could effectively inhibit the growth of weeds, making them suitable candidates for herbicide development.

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Ester Groups : Methyl esters (as in the target compound) enhance solubility in polar organic solvents compared to ethyl esters . Ethyl esters, however, may improve bioavailability in biological systems .
  • Substituent Effects : The 2-methoxyphenyl group in the target compound likely increases electron density at the triazole core, enhancing corrosion inhibition (similar to entry 20 in ). In contrast, bromophenyl or benzothiazole-piperazine substituents prioritize anticancer activity .
Reactivity and Functionalization
  • Reduction : The ketone group in the target compound’s 2-oxoethyl chain can be selectively reduced to a hydroxyl group using NaBH₄, similar to dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate .
  • Click Chemistry Versatility : The triazole core allows further functionalization (e.g., coupling with azides or alkynes), as seen in tetramethyl triazole derivatives for antibacterial applications .

Biological Activity

4,5-Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic compound belonging to the triazole family. This compound has garnered interest due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The triazole ring structure and the presence of various functional groups contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O6C_{16}H_{18}N_{4}O_{6}, with a molecular weight of approximately 378.34 g/mol. Its structure features a triazole ring and two carboxylate groups, which are pivotal for its biological activity.

Property Value
Molecular FormulaC₁₆H₁₈N₄O₆
Molecular Weight378.34 g/mol
Functional GroupsTriazole, Carboxylate

Research indicates that compounds in the triazole class can exhibit diverse biological activities through various mechanisms:

  • Antiviral Activity : Triazoles may inhibit viral replication by targeting specific viral enzymes or receptors.
  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation by interfering with key enzymes involved in cancer cell metabolism.
  • Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or function by interacting with essential microbial enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
  • IC50 Values : Compounds exhibited IC50 values ranging from 1.1 μM to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In antimicrobial evaluations, similar triazole compounds have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis .

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Study on Anticancer Properties : In a comparative study of various triazole derivatives, one compound exhibited superior activity against MCF-7 cells with an IC50 of 1.1 μM. This study emphasized the role of structural features in enhancing biological efficacy .
  • Antimicrobial Evaluation : Another study reported that certain triazole derivatives showed good inhibition against S. aureus, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that specific modifications in the triazole structure can significantly enhance biological activity. For example:

  • The presence of electron-withdrawing groups on the aromatic moiety can improve binding affinity to target enzymes.
  • Modifications at the carboxylate positions can influence solubility and bioavailability.

Q & A

Basic Research Questions

Q. How can synthesis yield and purity of 4,5-dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate be optimized?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and catalyst loading (e.g., acetic acid for cyclization). Purification via recrystallization using ethanol-water mixtures improves purity . Monitor intermediates using TLC and optimize stoichiometry of reactants like substituted benzaldehydes or hydrazides .

Q. What analytical techniques validate the structural integrity of this compound?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm substituent positions and ester functionalities. High-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves conformational details (e.g., dihedral angles of the triazole ring and methoxyphenyl group) . IR spectroscopy identifies carbonyl (C=O) and triazole ring vibrations .

Q. What are recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of ester groups. Avoid prolonged exposure to light or humidity. Solubility in DMF or ethanol allows stock solutions to be prepared fresh for biological assays .

Q. How can solubility and formulation compatibility be assessed for in vitro studies?

  • Methodological Answer : Perform solubility screens in DMSO, ethanol, or aqueous buffers (pH 4–8). Use dynamic light scattering (DLS) to assess aggregation. For cell-based assays, ensure compatibility with culture media by testing cytotoxicity of solubilizing agents (e.g., <0.1% DMSO) .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways or optimize synthesis?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Use ICReDD’s reaction path search methods to predict optimal conditions (e.g., solvent, catalyst) and reduce experimental trial-and-error . Machine learning algorithms can analyze historical reaction data to prioritize high-yield protocols .

Q. How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. inactive)?

  • Methodological Answer : Compare assay variables: bacterial strains (Gram-positive vs. Gram-negative), compound concentrations (IC50_{50} vs. MIC), and controls. Test structural analogs (e.g., replacing the methoxyphenyl group with fluorophenyl) to isolate pharmacophores . Validate target engagement using SPR or thermal shift assays .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., 14^{14}C-methyl groups) to track metabolic pathways. Proteomic profiling (e.g., SILAC) identifies binding partners. CRISPR-Cas9 knockout libraries can pinpoint genetic targets. Molecular docking studies predict interactions with enzymes like cyclooxygenase or kinases .

Q. How to design experiments using statistical methods for parameter optimization?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate interactions between variables (temperature, solvent ratio, catalyst). Response surface methodology (RSM) identifies optimal conditions for yield and purity . Use ANOVA to assess significance of factors and reduce experimental runs by 30–50% .

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